2'-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]

OLED host materials Suzuki-Miyaura cross-coupling Spiro building blocks

Researchers using dibrominated SFDBAO precursors often face regiochemical mixtures that hinder OLED optimization. The monobrominated analog (CAS 1303969-20-1) provides a single C-Br handle at the fluorene 2'-position for unambiguous cross-coupling. • Single C-Br site ensures regiospecific Suzuki, Buchwald-Hartwig, or Kumada coupling. • Enables precise D-π-A/D-spiro-A architectures for TADF emitters and host materials. • ≥98% purity (HPLC/NMR), ready for iterative synthesis without re-purification.

Molecular Formula C33H20BrN
Molecular Weight 510.4 g/mol
Cat. No. B12085606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]
Molecular FormulaC33H20BrN
Molecular Weight510.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2NC4=C(C35C6=CC=CC=C6C7=C5C=C(C=C7)Br)C=CC8=CC=CC=C84
InChIInChI=1S/C33H20BrN/c34-22-15-16-26-25-11-5-6-12-27(25)33(30(26)19-22)28-17-13-20-7-1-3-9-23(20)31(28)35-32-24-10-4-2-8-21(24)14-18-29(32)33/h1-19,35H
InChIKeyXNJNWUSFEDTTAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene] – A Strategic Monobrominated Spirocyclic Intermediate for OLED and Organic Semiconductor Research


2'-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene] (CAS 1303969-20-1, C₃₃H₂₀BrN, MW 510.42) is a monobrominated spirocyclic compound that combines a dibenzo[c,h]acridine unit with a fluorene moiety through a tetrahedral sp³ carbon center. This rigid, cross-shaped architecture enforces orthogonal π-systems, which effectively suppresses intermolecular aggregation, enhances thermal and morphological stability, and provides a well-defined geometry for constructing larger π-conjugated architectures [1] [2]. The single bromine atom at the 2'-position of the fluorene ring constitutes a high-value synthetic handle, enabling efficient Suzuki–Miyaura, Buchwald–Hartwig, or Kumada cross-coupling reactions to install donor, acceptor, or host units with exact regiochemical control [3]. The compound is supplied at purities of ≥95% or 98% (HPLC, NMR-verified), supporting its direct use in iterative coupling sequences without additional purification bottlenecks .

Why Off-the-Shelf Substitution with Non-Brominated or Dibrominated Spiro Analogs Compromises Synthetic Precision for 2'-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]


The dibenzo[c,h]acridine–fluorene spiro scaffold has three commercially available variants that are not functionally interchangeable: the non-brominated parent (CAS 1303969-19-8, C₃₃H₂₁N, MW 431.53), the monobrominated target compound (CAS 1303969-20-1, C₃₃H₂₀BrN, MW 510.42), and the dibrominated analog (CAS 1303969-21-2, C₃₃H₁₉Br₂N, MW 589.32). The non-brominated parent lacks any cross-coupling handle, rendering it incapable of direct functionalization and requiring de novo synthetic development to install the spiro core onto a pre-functionalized substrate—a route that is both step-intensive and low-yielding. The dibrominated analog carries two reactive C–Br bonds at the 2'- and 7'-positions, which introduces regioselectivity challenges: statistical product distributions, homocoupling side-products, and the need for orthogonal protection strategies complicate iterative coupling sequences. The monobrominated target compound uniquely provides a single, site-isolated reactive center that guarantees regiospecificity in Pd- or Ni-catalyzed cross-coupling, allowing precise assembly of D–π–A, D–spiro–A, or host–guest architectures in one synthetic operation [1] [2]. This positional integrity is non-negotiable for applications requiring exact electronic tuning, such as matching HOMO/LUMO levels to adjacent transport layers in OLEDs [3].

Quantitative Differentiation Evidence for 2'-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene] Versus Closest In-Class Analogs


Regiochemical Fidelity: Mono- vs. Di-Brominated Spiro Scaffold Cross-Coupling Selectivity

In Pd-catalyzed Suzuki–Miyaura cross-coupling of brominated spiro[fluorene-9,7′-dibenzo[c,h]acridine] scaffolds, the monobrominated derivative (target compound) provides a single, well-defined reactive site at the 2′-position of the fluorene ring, enabling exclusive mono-functionalization without any competing second-site coupling. In contrast, the 2′,7′-dibrominated analog (CAS 1303969-21-2, C₃₃H₁₉Br₂N, MW 589.32) generates a statistical mixture of mono-coupled, bis-coupled, and unreacted species under identical conditions, with typical mono:bis product ratios ranging from approximately 40:60 to 60:40 depending on stoichiometry, thereby requiring chromatographic separation and reducing isolated yield of the desired mono-adduct by 30–50% relative to the single-site route. The non-brominated parent (CAS 1303969-19-8, C₃₃H₂₁N, MW 431.53) has zero cross-coupling reactivity and demands a fundamentally different synthetic approach (e.g., pre-functionalized fluorene condensation), which typically adds 3–5 synthetic steps and reduces overall yield to <20% versus the 60–85% typical for Suzuki coupling on the monobrominated scaffold [1] [2].

OLED host materials Suzuki-Miyaura cross-coupling Spiro building blocks Regioselective synthesis

Molecular Weight and Solubility Partitioning: Mono-Bromo Scaffold Handling Advantage Over Di-Bromo Analog

The monobrominated target compound (MW 510.42 g·mol⁻¹) has a molecular weight 78.90 g·mol⁻¹ lower than the dibrominated analog (MW 589.32 g·mol⁻¹), corresponding to a ~13.4% reduction in molecular mass. This mass difference translates into measurably higher molar solubility in common organic solvents used for coupling reactions (toluene, THF, 1,4-dioxane, o-xylene) and easier removal of residual starting material by recrystallization. Spiro-fluorene-acridine polymers synthesized from brominated monomers have been reported to exhibit good solubility in 1,2-dichlorobenzene, CH₂Cl₂, THF, toluene, and o-xylene; the lower molecular weight of the monobrominated precursor relative to the dibrominated analog provides a higher molar concentration at a given mass loading, which is a practical advantage for reaction optimization and scale-up [1] .

Process chemistry Solubility Spiro compounds Recrystallization

Thermal and Morphological Stability Retained from the Spiro Architecture: Class-Level Evidence for OLED Host Applications

The spiro[dibenzo[c,h]acridine-7,9′-fluorene] architecture enforces orthogonal orientation of the acridine and fluorene π-systems, which has been demonstrated in the SFDBAO (spiro[fluorene-9,7′-dibenzo[c,h]acridine]-5′-one) series to suppress intermolecular π–π stacking, raise the glass transition temperature (Tg) substantially above ambient, and prevent crystallization during device operation [1] [2]. While device-level Tg or morphological data for the specific brominated compound have not been reported in the public literature, the monobrominated target compound retains the identical spiro carbon geometry and rigid aromatic framework as the extensively studied SFDBAO core and the non-brominated parent (CAS 1303969-19-8). The introduction of a single bromine atom at the fluorene 2′-position is not expected to significantly alter the spiro-conjugation or the orthogonality of the two ring systems, based on the well-established electronic inertness of aryl bromides toward the spiro center [3]. In contrast, the non-brominated parent cannot be directly elaborated into a functional host or emitter without complete synthetic redesign, and the dibrominated analog introduces a second heavy-atom site that may increase non-radiative decay pathways (heavy-atom effect) and complicate purification due to higher molecular weight and potentially lower solubility.

OLED host Thermal stability Spiro compounds Morphological stability

Batch-Level Purity and QC Documentation: Vendor-Verified Identity vs. Undocumented Generic Alternatives

Reputable vendors supply 2′-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9′-fluorene] with batch-specific quality documentation, including HPLC purity certificates (typically 98%), NMR spectra (¹H and ¹³C), and in some cases GC traces . In contrast, generic non-brominated or dibrominated analogs sourced from non-specialist suppliers often lack batch-level QC documentation beyond a nominal purity claim. For the target compound, the bromine position (2′-position on fluorene) is unambiguously confirmed by NMR, eliminating the risk of positional isomer contamination (e.g., 3′-bromo or 4′-bromo isomers) that could arise from non-selective bromination procedures . This documented identity is critical for researchers performing iterative cross-coupling, where an incorrect or isomeric bromine position would propagate structural errors through the entire molecular library.

Quality control Batch consistency HPLC purity Procurement specification

High-Impact Research and Industrial Application Scenarios for 2'-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]


Iterative Synthesis of Donor–Spiro–Acceptor (D–spiro–A) Host Libraries for Blue and Green PhOLEDs

The monobrominated scaffold enables one-step Suzuki coupling with arylboronic acids or arylboronate esters bearing electron-deficient acceptor units (e.g., diphenyltriazine, oxadiazole, benzophenone, or CN-substituted aromatics) to construct D–spiro–A host materials. The single bromine at the 2′-position guarantees that each coupling event installs exactly one acceptor, avoiding the statistical mixtures that plague dibrominated precursors. This precision is essential for establishing quantitative structure–property relationships (QSPR) across host libraries, where even minor variations in acceptor loading or position profoundly alter triplet energy (ET), HOMO/LUMO alignment, and charge transport balance [1]. The resulting hosts can be benchmarked in green (Ir(ppy)₃) and sky-blue (FIrpic) PhOLEDs, where spiro-acridine-fluorene hosts have already demonstrated external quantum efficiencies (EQE) up to 23% for green and 14% for sky-blue devices in the SIA-TXO2 series [2].

One-Pot Synthesis of Asymmetric TADF Emitters with Spiro Junction

Thermally activated delayed fluorescence (TADF) emitters rely on precise donor–acceptor spatial separation to minimize singlet–triplet energy splitting (ΔEST). The orthogonal spiro architecture of the target compound inherently enforces this separation, and the single bromine handle allows sequential installation of a donor group (e.g., carbazole, diphenylamine, or phenoxazine via Buchwald–Hartwig amination) followed by an acceptor unit. The site-isolated bromine eliminates competing amination at a second site, which would otherwise generate inseparable donor/donor, donor/acceptor, and acceptor/acceptor product mixtures when using the dibrominated analog [3]. This one-pot, two-step sequence (C–N then C–C coupling) is not feasible with the non-brominated parent, which lacks any reactive handle.

Precision Synthesis of Spiro-Fluorene-Acridine Copolymers for Solution-Processed OLEDs

For conjugated polymer synthesis via AA + BB or AB-type Suzuki polycondensation, the monobrominated target compound serves as an AB-type monomer when functionalized with a boronic ester at a second position. The single, well-defined bromine eliminates the chain-termination and cross-linking defects that arise when dibrominated monomers undergo statistical polycondensation. Spiro-fluorene-acridine copolymers synthesized from brominated monomers have demonstrated good solubility in common organic solvents (toluene, THF, CH₂Cl₂, o-xylene), high glass transition temperatures, and hole-transport functionality suitable for solution-processed OLEDs [3]. The monobrominated precursor provides superior molecular weight control and lower dispersity (Đ) compared to dibrominated monomer routes.

Synthesis of Cruciform-Shaped Molecular Floating-Gate Materials for Organic Memory Devices

The SFDBAO (spiro[fluorene-9,7′-dibenzo[c,h]acridine]-5′-one) scaffold has been successfully employed as a molecular floating-gate element in organic nonvolatile transistor memories (ONVMs), where its donor–acceptor character and rigid cruciform shape enable efficient charge trapping [4]. The monobrominated target compound (which bears the identical spiro core but with a bromine at the fluorene 2′-position) allows researchers to derivatize the SFDBAO scaffold with specific charge-tuning substituents (e.g., electron-withdrawing groups to deepen trapping levels) that are inaccessible through direct SFDBAO functionalization. This opens a route to systematically engineer the trapping energy depth in floating-gate memory devices, a parameter that directly governs memory window and retention time.

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